

An In-depth Technical Guide to (5-bromo-2-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-ethoxyphenylboronic acid

Cat. No.: B1226876

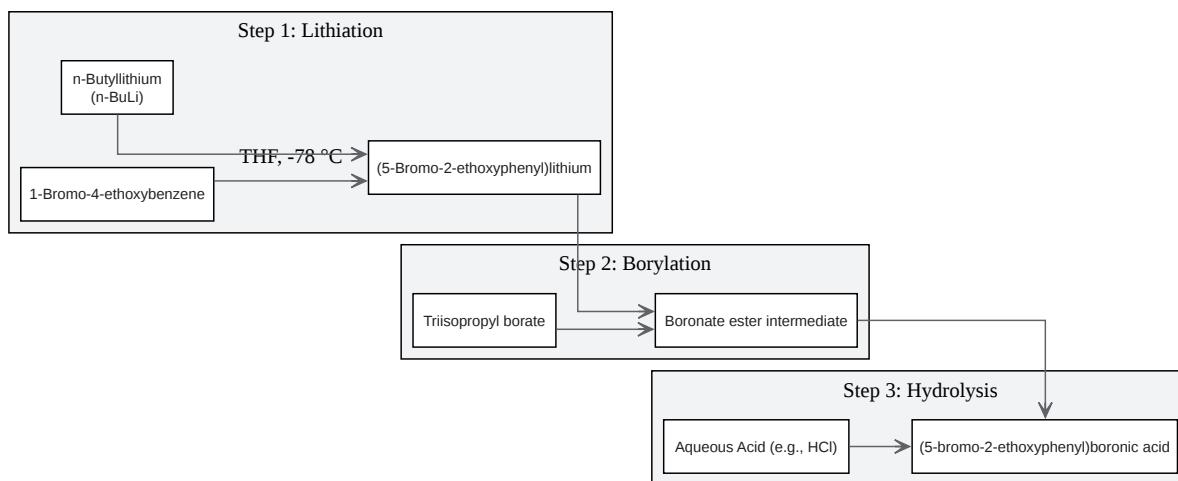
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-bromo-2-ethoxyphenyl)boronic acid, with the confirmed IUPAC name (5-bromo-2-ethoxyphenyl)boronic acid^[1], is a substituted arylboronic acid that serves as a crucial building block in synthetic organic chemistry. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and materials science.^{[1][2][3][4][5]} This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its primary application in Suzuki-Miyaura coupling, and a discussion of its potential, though currently underexplored, biological significance.

Physicochemical Properties


A summary of the key computed physicochemical properties of (5-bromo-2-ethoxyphenyl)boronic acid is presented in the table below. These properties are essential for understanding its reactivity, solubility, and handling characteristics in a laboratory setting.

Property	Value	Source
IUPAC Name	(5-bromo-2-ethoxyphenyl)boronic acid	PubChem[1]
Molecular Formula	C8H10BBrO3	PubChem[1]
Molecular Weight	244.88 g/mol	PubChem[1]
CAS Number	352525-82-7	PubChem[1]
Canonical SMILES	CCOC1=C(C=C(C=C1)Br)B(O)O	PubChem[1]
InChI Key	PMWQJPWDAQROND-UHFFFAOYSA-N	PubChem[1]

Synthesis of (5-bromo-2-ethoxyphenyl)boronic acid: A Detailed Experimental Protocol

While a specific, peer-reviewed synthesis protocol for (5-bromo-2-ethoxyphenyl)boronic acid is not readily available in the searched literature, a standard and widely applicable method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6][7][8] The following is a representative protocol adapted from general procedures for similar substituted bromophenylboronic acids.

Reaction Scheme:

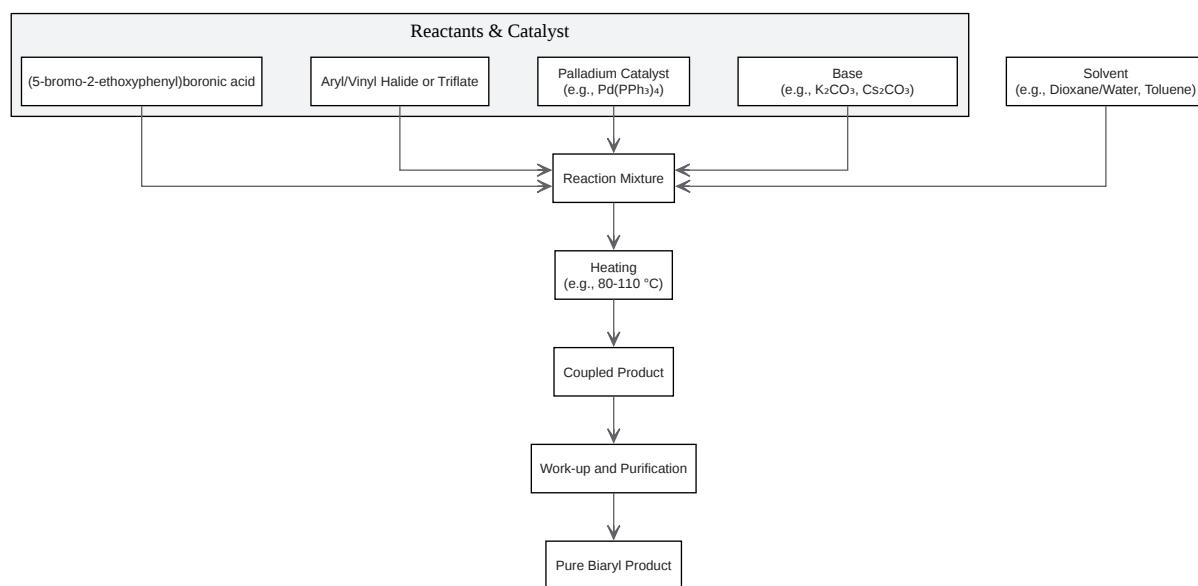
[Click to download full resolution via product page](#)

Figure 1. Synthetic pathway for (5-bromo-2-ethoxyphenyl)boronic acid.

Materials:

- 1-Bromo-4-ethoxybenzene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Hydrochloric acid (HCl), aqueous solution
- Diethyl ether or Ethyl acetate

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas (for inert atmosphere)


Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1-bromo-4-ethoxybenzene (1.0 equivalent) dissolved in anhydrous THF.
- Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
- Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.
- Hydrolysis (Work-up): The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1 M HCl) at 0 °C. The mixture is stirred for 1 hour at room temperature.
- Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with water and then with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude (5-bromo-2-ethoxyphenyl)boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of (5-bromo-2-ethoxyphenyl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide array of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials.[\[2\]](#)[\[3\]](#)[\[4\]](#)

General Experimental Protocol for Suzuki-Miyaura Coupling:

[Click to download full resolution via product page](#)

Figure 2. General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

- (5-bromo-2-ethoxyphenyl)boronic acid (1.0 - 1.5 equivalents)
- Aryl or vinyl halide/triflate (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (typically 1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2-3 equivalents)
- Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
- Argon or Nitrogen gas

Procedure:

- Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a condenser and a magnetic stir bar, add (5-bromo-2-ethoxyphenyl)boronic acid, the aryl/vinyl halide or triflate, the palladium catalyst, and the base.
- Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) several times.
- Solvent Addition: Degassed solvent is added to the flask via syringe.
- Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure coupled product.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the modulation of signaling pathways by (5-bromo-2-ethoxyphenyl)boronic acid. However, the broader class of boronic acids has garnered significant attention in medicinal chemistry.^[9] Boronic acids can form reversible covalent bonds with diols, a functionality present in many biological molecules such as sugars and glycoproteins. This property has been exploited in the design of sensors and drug delivery systems.^[10]

Furthermore, several boronic acid-containing compounds have been developed as potent enzyme inhibitors. For instance, Bortezomib, a dipeptidyl boronic acid, is an FDA-approved proteasome inhibitor for treating multiple myeloma.^[6] The boronic acid moiety in these drugs often interacts with the active site of enzymes.

Given the structural motifs of (5-bromo-2-ethoxyphenyl)boronic acid, it is plausible that it or its derivatives could be investigated for various biological activities. The presence of the bromo and ethoxy groups on the phenyl ring can influence its lipophilicity, electronic properties, and potential interactions with biological targets. Future research may explore its potential as an intermediate in the synthesis of novel bioactive compounds or as a pharmacophore itself.

Conclusion

(5-bromo-2-ethoxyphenyl)boronic acid is a valuable and versatile reagent in organic synthesis, primarily employed in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. While its direct biological activities have not been extensively reported, the broader significance of boronic acids in medicinal chemistry suggests that this compound and its derivatives hold potential for future drug discovery and development efforts. The experimental protocols provided herein offer a practical guide for its synthesis and application, serving as a foundational resource for researchers in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5 bromo 2 ethoxyphenylboronic acid [yacooscience.com]
- 10. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (5-bromo-2-ethoxyphenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226876#5-bromo-2-ethoxyphenyl-boronic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com